molecular formula C14H22N4O2 B7543291 N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide

Katalognummer B7543291
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: RJMPZOGBVNGHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.

Wirkmechanismus

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is involved in the metabolism of GABA. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. The increased levels of GABA can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. This compound-115 has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety. In addition, this compound-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 in lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using this compound-115 is its potential toxicity at high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115. One area of interest is the potential therapeutic applications of this compound-115 in neurological disorders such as epilepsy, addiction, and anxiety. Another area of interest is the development of new and more potent GABA aminotransferase inhibitors that can be used in combination with this compound-115 to achieve greater therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of this compound-115, particularly at high doses, to ensure its safe use in clinical settings.

Synthesemethoden

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclohexane with 3-oxopiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with propanoyl chloride to yield this compound-115. The purity and yield of this compound-115 can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound-115 has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. This compound-115 has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11(18-8-7-16-12(19)9-18)13(20)17-14(10-15)5-3-2-4-6-14/h11H,2-9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMPZOGBVNGHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.